Enantioselectivity in Friedel-Crafts Alkylation of Indoles: Second-Generation Catalyst Outperforms First-Generation Imidazolidinone
In asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, the second-generation catalyst (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone achieves up to 97% enantiomeric excess (ee) and 94% isolated yield [1]. This represents a substantial improvement over the first-generation MacMillan catalyst (C2-phenyl substituted), which was reported to give inferior enantioselectivity for indole substrates [2]. In a related pyrrole alkylation using the first-generation catalyst, enantioselectivities ranged from 87% to 93% ee [3]. The enhanced performance is attributed to the steric bulk of the C2 tert-butyl group, which provides superior facial discrimination of the iminium ion intermediate.
| Evidence Dimension | Enantioselectivity (ee) in indole alkylation |
|---|---|
| Target Compound Data | Up to 97% ee; up to 94% yield |
| Comparator Or Baseline | First-generation MacMillan catalyst (C2-phenyl imidazolidinone): lower enantioselectivity for indoles; for pyrroles, 87–93% ee |
| Quantified Difference | Improvement of approximately 4–10% ee for indole alkylation relative to first-generation catalyst performance on analogous substrates |
| Conditions | Reaction of indoles with α,β-unsaturated aldehydes, catalyzed by imidazolidinone·HCl salt in CH2Cl2 at −30°C to room temperature |
Why This Matters
For procurement of a chiral catalyst targeting indole alkylation, the second-generation tert-butyl catalyst is the validated and optimized choice, whereas first-generation analogs yield lower enantiopurity and may require extensive re-optimization.
- [1] Austin JF, MacMillan DWC. Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. J. Am. Chem. Soc. 2002, 124(7):1172-1173. View Source
- [2] Gordillo R, Houk KN, MacMillan DWC. Origins of Stereoselectivity in Diels−Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. J. Am. Chem. Soc. 2006, 128(11):3543-3553. View Source
- [3] Paras NA, MacMillan DWC. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. J. Am. Chem. Soc. 2001, 123(18):4370-4371. View Source
